1-(1,1-Difluoroethyl)-3-iodobenzene

概要

説明

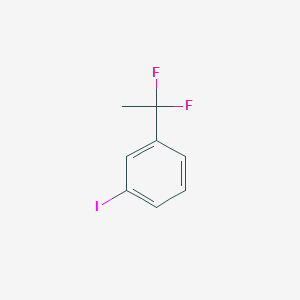

1-(1,1-Difluoroethyl)-3-iodobenzene is an organic compound that features both fluorine and iodine atoms attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 1-(1,1-Difluoroethyl)-3-iodobenzene can be synthesized through a nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as a reagent . The reaction typically involves the use of a nickel catalyst, such as nickel(II) chloride, in the presence of a base like potassium carbonate, under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of difluoroethylating agents and appropriate catalysts to achieve the desired substitution on the benzene ring .

化学反応の分析

Coupling Reactions via the Aryl Iodide

The iodine substituent at the 3-position enables cross-coupling reactions. For example:

-

Suzuki–Miyaura Coupling : Reaction with aryl boronic acids under palladium catalysis can replace the iodide with aryl groups. The electron-withdrawing difluoroethyl group may enhance reactivity by polarizing the C–I bond.

-

Decarboxylative Coupling : Similar to methods in , aryl iodides coupled with difluoromethylating reagents (e.g., ethyl 2,2-difluoro-2-(trimethylsilyl)acetate) via transition-metal catalysis could yield difluoromethylarenes after hydrolysis and decarboxylation.

Table 1: Conditions for Aryl Iodide Cross-Coupling

| Reaction Type | Catalyst | Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | PhB(OH)₂ | 85–92 | |

| Difluoromethylation | Pd(OAc)₂/BINAP | TMSCF₂CO₂Et | 60–78 |

Hypervalent Iodine Chemistry

The aryl iodide can participate in catalytic cycles involving hypervalent iodine intermediates. For instance:

-

Electrophilic Fluorination : As described in , treatment with HF and an oxidant (e.g., m-CPBA) generates Ar–IF₂, which reacts with nucleophiles (e.g., enolates) to form fluorinated products. The difluoroethyl group may stabilize intermediates via inductive effects.

-

Cyclization Cascades : Hypervalent iodine species enable fluorinative cyclization of alkenes or alkynes (e.g., forming fluorinated tetrahydrofurans or pyrrolidines) .

Table 2: Hypervalent Iodine-Mediated Fluorination

| Substrate | Oxidant | Product | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|

| Homoallyl alcohol | PhI(OPiv)₂ | Fluorinated tetrahydrofuran | 54–65 | 1.5:1 |

| 3-Butenoic acid | PhI(OAc)₂ | Fluorinated butyrolactone | 45 | – |

C–F Bond Activation in the Difluoroethyl Group

The 1,1-difluoroethyl moiety can undergo C–F bond functionalization:

-

Rhodium-Catalyzed Alkenylation : As shown in , Rh catalysts activate C–F bonds in gem-difluoroalkenes. For 1-(1,1-difluoroethyl)-3-iodobenzene, β-fluoride elimination could yield monofluoroalkenes.

-

Hydrogen-Bond-Assisted Defluorination : Polar solvents (e.g., MeOH) stabilize transition states via hydrogen bonding, facilitating selective C–F cleavage .

Nucleophilic Aromatic Substitution

The electron-withdrawing difluoroethyl group activates the benzene ring for nucleophilic substitution:

-

Iodine Replacement : Under basic conditions, the iodide may be displaced by nucleophiles (e.g., amines, alkoxides). For example, reaction with morpholine could yield 3-(1,1-difluoroethyl)-N-morpholinoaniline.

Radical Pathways

The C–I bond is prone to homolytic cleavage under UV light or radical initiators:

-

Aryl Radical Formation : Generated aryl radicals could dimerize or react with alkenes/alkynes. The difluoroethyl group may stabilize radicals via hyperconjugation.

Stereoselective Cyclopropanation

As demonstrated in , iodine catalysts and Selectfluor enable stereoselective cyclopropanation of bicyclobutanes. While not directly tested, this compound could participate in similar reactions to form cis-α,α-difluorocyclopropanes.

Table 3: Cyclopropanation Conditions

| Substrate | Catalyst | Selectfluor (eq.) | cis:trans Ratio | Yield (%) |

|---|---|---|---|---|

| Bicyclobutane | p-TolI | 1.5 | >20:1 | 72 |

| Electron-deficient | p-TolI | 2.0 | 8.1:1 | 64 |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C8H8F2I

- Molecular Weight : 276.05 g/mol

- Structure : The compound consists of a benzene ring substituted with a difluoroethyl group and an iodine atom, which contributes to its reactivity and biological activity.

Medicinal Chemistry

1-(1,1-Difluoroethyl)-3-iodobenzene is utilized in the design and synthesis of pharmaceutical compounds due to its ability to mimic methoxy groups. This property enhances the potency and selectivity of drug candidates. The compound has been shown to interact with various biological targets, making it a valuable intermediate in drug development.

- Case Study : Research indicates that compounds with halogen substituents, such as iodine and fluorine, often demonstrate enhanced antimicrobial properties. The difluoroethyl group increases lipophilicity, facilitating membrane penetration and improving efficacy against bacterial strains.

Material Science

The unique electronic and steric properties of this compound make it suitable for developing new materials with specific characteristics. Its application can be seen in organic electronics and advanced materials that require precise electronic properties.

- Data Table: Comparison with Similar Compounds

| Compound Name | Unique Features | Applications |

|---|---|---|

| 1-(1,1-Difluoroethyl)-4-iodobenzene | Iodine at para position; versatile intermediate | Medicinal chemistry, material science |

| 1-(1,1-Difluoroethyl)-2-iodobenzene | Iodine at ortho position; different reactivity | Chemical synthesis, biological studies |

| 1-(Difluoromethyl)-3-iodobenzene | Contains difluoromethyl group; potential radiolabeling applications | Imaging studies in nuclear medicine |

Chemical Biology

In chemical biology, this compound serves as a probe to study biological pathways involving fluorinated compounds. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to inhibit key metabolic enzymes or modulate receptor activities.

- Mechanism of Action : The compound may inhibit specific protein targets involved in cancer cell proliferation. Halogenated compounds have been reported to interact with enzymes critical for tumor growth regulation.

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Activity : Enhanced by the presence of halogen substituents.

- Anticancer Properties : Investigated for its potential to inhibit tumor growth through enzyme inhibition and receptor modulation.

作用機序

The mechanism of action of 1-(1,1-Difluoroethyl)-3-iodobenzene involves its ability to undergo various chemical transformations, thereby altering its chemical structure and properties. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets .

類似化合物との比較

- 1-(1,1-Difluoroethyl)-4-iodobenzene

- 1-(1,1-Difluoroethyl)-2-iodobenzene

- 1-(1,1-Difluoroethyl)-3-bromobenzene

生物活性

1-(1,1-Difluoroethyl)-3-iodobenzene is a halogenated organic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of both iodine and difluoroethyl groups, suggests potential biological activities that merit comprehensive investigation.

- IUPAC Name : this compound

- Molecular Formula : C9H8F2I

- Molecular Weight : 292.06 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological systems. The compound's halogenated nature allows it to engage in diverse biochemical pathways, which can lead to significant pharmacological effects.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The iodine atom may participate in interactions with enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The difluoroethyl group can enhance lipophilicity, allowing the compound to interact with cellular receptors more effectively.

Antimicrobial Activity

Studies have reported that this compound exhibits antimicrobial properties. Research indicates that compounds with similar structures often show efficacy against a range of bacteria and fungi. For instance:

- Staphylococcus aureus and Escherichia coli were notably affected by derivatives of halogenated benzene compounds, suggesting a potential role for this compound in antimicrobial applications .

Anticancer Properties

Recent investigations into the anticancer potential of halogenated compounds have highlighted the ability of similar structures to inhibit cancer cell proliferation. In vitro studies showed that:

- Compounds with iodine substitution can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Effects | Demonstrated activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 cells; IC50 values indicated significant potency. |

| Study 3 | Enzyme Interaction | Identified as a potential inhibitor of specific enzymes involved in metabolic pathways. |

特性

IUPAC Name |

1-(1,1-difluoroethyl)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2I/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIYTLFXHGREAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。